

selectivity of GSK1904529A compared to other IGF-1R inhibitors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GSK1904529A

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GSK1904529A: A Comparative Guide to a Potent IGF-1R Inhibitor

In the landscape of targeted cancer therapy, the Insulin-like Growth Factor-1 Receptor (IGF-1R) has emerged as a critical node in cellular signaling pathways, driving proliferation and survival in a host of malignancies. **GSK1904529A** is a potent and selective, orally active, ATP-competitive inhibitor of both IGF-1R and the closely related Insulin Receptor (IR).^{[1][2]} This guide provides a comparative analysis of **GSK1904529A** against other notable IGF-1R inhibitors, supported by experimental data and detailed methodologies to aid researchers and drug development professionals in their evaluation.

Selectivity Profile: GSK1904529A in Context

GSK1904529A distinguishes itself through its potent inhibition of both IGF-1R and IR, with IC₅₀ values of 27 nM and 25 nM, respectively, in cell-free assays.^{[1][2]} This dual activity is an important consideration in its therapeutic application. The inhibitor demonstrates high affinity for both receptors, with K_i values of 1.6 nM for IGF-1R and 1.3 nM for IR.^[2] A key feature of **GSK1904529A** is its high selectivity; it shows minimal activity (IC₅₀ > 1 μM) against a panel of 45 other serine/threonine and tyrosine kinases.^[2]

For a clear comparison, the following table summarizes the inhibitory activity of **GSK1904529A** and other well-characterized IGF-1R inhibitors.

Inhibitor	Target(s)	IC50 (nM) - IGF-1R	IC50 (nM) - IR	Other Notable Targets (IC50 in nM)
GSK1904529A	IGF-1R, IR	27	25	>100-fold more selective for IGF-1R/IR than Akt1/2, Aurora A/B, B-Raf, CDK2, EGFR etc.[1]
Linsitinib (OSI-906)	IGF-1R, IR	35	75	No activity towards Abl, ALK, BTK, EGFR, FGFR1/2, PKA etc.[1]
BMS-754807	IGF-1R, IR	1.8	1.7	Met (6), Aurora A (9), Aurora B (25), TrkA (7), TrkB (4), Ron (44)[1][3]
NVP-AEW541	IGF-1R, IR	150	140	Tek (530), Flt1 (600), Flt3 (420) [4]
Picropodophyllin (PPP)	IGF-1R	1	No activity	Selective for IGF-1R over IR, FGFR, PDGFR, or EGFR.[5][6][7]

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, detailed experimental methodologies for key assays are provided below.

In Vitro Kinase Assay

This assay determines the direct inhibitory effect of a compound on the kinase activity of a purified enzyme.

Protocol:

- **Enzyme Preparation:** Baculovirus-expressed glutathione S-transferase (GST)-tagged proteins encoding the intracellular domains of human IGF-1R (amino acids 957-1367) and IR (amino acids 979-1382) are used.
- **Enzyme Activation:** The kinase is pre-incubated at a final concentration of 2.7 μM in a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl_2 , 0.1 mg/mL bovine serum albumin (BSA), and 2 mM ATP.[8]
- **Inhibitor Preparation:** **GSK1904529A** and other inhibitors are serially diluted in 100% DMSO.
- **Kinase Reaction:** The reaction mixture (10 μL) contains 50 mM HEPES (pH 7.5), 3 mM DTT, 0.1 mg/mL BSA, 1 mM CHAPS, 10 mM MgCl_2 , 10 μM ATP, 500 nM of a biotinylated peptide substrate, and 0.5 nM of the activated enzyme.[8] The reaction is initiated by the addition of the enzyme.
- **Incubation and Termination:** The reaction is allowed to proceed for 60 minutes at room temperature and is then stopped by the addition of 33 μM EDTA.[8]
- **Detection:** The amount of phosphorylated substrate is quantified using a suitable method, such as ADP-Glo™ Kinase Assay, which measures ADP formation.[9]
- **Data Analysis:** IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Receptor Phosphorylation Assay

This assay measures the ability of an inhibitor to block the ligand-induced autophosphorylation of IGF-1R in a cellular context.

Protocol:

- **Cell Culture:** NIH-3T3 cells engineered to overexpress human IGF-1R (NIH-3T3/LISN) are cultured in appropriate media. For the assay, cells are seeded in 96-well plates and allowed

to adhere.

- Serum Starvation: Prior to treatment, cells are serum-starved to reduce basal receptor activation.
- Inhibitor Treatment: Cells are pre-incubated with various concentrations of the inhibitor (e.g., **GSK1904529A**) for a specified time (e.g., 2 hours).[2]
- Ligand Stimulation: Cells are then stimulated with a specific concentration of IGF-1 (e.g., 10 nM) for a short period (e.g., 10 minutes) at 37°C to induce receptor autophosphorylation.[10]
- Cell Lysis: The cells are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.
- Detection: The levels of phosphorylated IGF-1R are determined using a phospho-IGF-1R specific ELISA.[10] This typically involves capturing total IGF-1R and detecting the phosphorylated form with a phospho-tyrosine specific antibody.
- Data Analysis: The IC50 values are determined by plotting the percentage of inhibition of phosphorylation against the inhibitor concentration.

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of the inhibitor on the viability and proliferation of cancer cell lines.

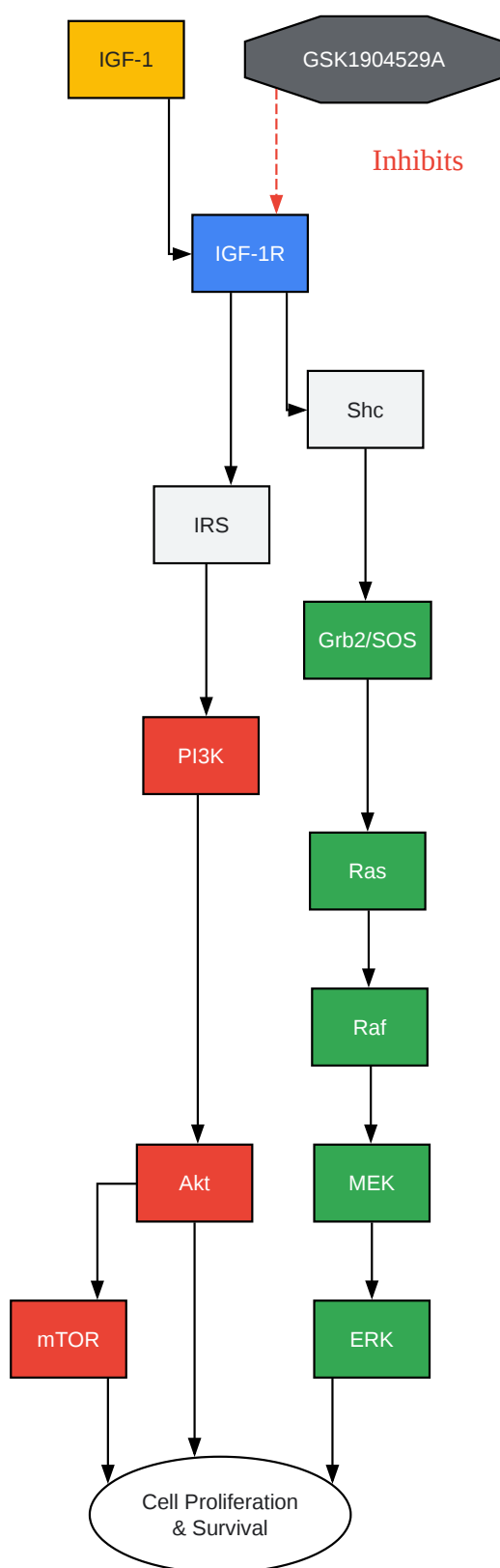
Protocol:

- Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) and allowed to attach overnight.
- Compound Treatment: Cells are treated with a range of concentrations of the inhibitor for a prolonged period, typically 72 hours.[8]
- MTT Addition: After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well.

- Incubation: The plates are incubated for 2 to 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
- Solubilization: A detergent reagent (100 μ L) is added to each well to solubilize the formazan crystals. The plate is then left at room temperature in the dark for 2 hours.
- Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
- Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined from the dose-response curves.

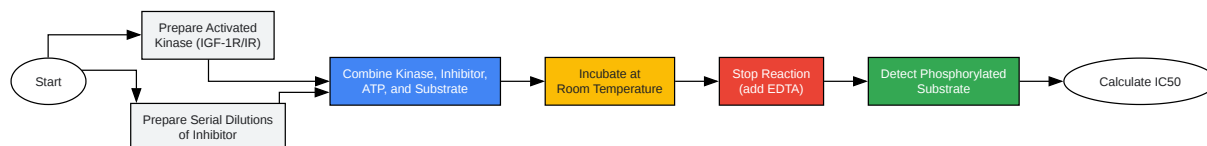
Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and experimental processes, the following diagrams are provided in Graphviz DOT language.



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Caption: IGF-1R signaling pathway and the inhibitory action of **GSK1904529A**.



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Caption: Workflow for a typical in vitro kinase inhibition assay.

Conclusion

GSK1904529A is a potent dual inhibitor of IGF-1R and IR with a high degree of selectivity against other kinases. Its efficacy in blocking downstream signaling pathways and inhibiting cell proliferation makes it a valuable tool for cancer research and a promising candidate for therapeutic development. This guide provides a framework for comparing **GSK1904529A** with other IGF-1R inhibitors, offering both the quantitative data and the detailed methodologies necessary for informed scientific inquiry. The provided diagrams offer a clear visual representation of the complex biological processes and experimental procedures involved.

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- To cite this document: BenchChem. [selectivity of GSK1904529A compared to other IGF-1R inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684703#selectivity-of-gsk1904529a-compared-to-other-igf-1r-inhibitors]

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